molecular formula C9H11ClN2O3S B14824031 N-(5-Chloro-3-cyclopropoxypyridin-2-YL)methanesulfonamide

N-(5-Chloro-3-cyclopropoxypyridin-2-YL)methanesulfonamide

Cat. No.: B14824031
M. Wt: 262.71 g/mol
InChI Key: IGXBYVSLGCKVBQ-UHFFFAOYSA-N
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Description

N-(5-Chloro-3-cyclopropoxypyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11ClN2O3S It is a derivative of pyridine, featuring a chloro substituent at the 5-position, a cyclopropoxy group at the 3-position, and a methanesulfonamide group at the 2-position

Properties

Molecular Formula

C9H11ClN2O3S

Molecular Weight

262.71 g/mol

IUPAC Name

N-(5-chloro-3-cyclopropyloxypyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C9H11ClN2O3S/c1-16(13,14)12-9-8(15-7-2-3-7)4-6(10)5-11-9/h4-5,7H,2-3H2,1H3,(H,11,12)

InChI Key

IGXBYVSLGCKVBQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=N1)Cl)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-3-cyclopropoxypyridin-2-YL)methanesulfonamide typically involves multiple steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring with the desired substituents. This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Cyclopropoxylation: The cyclopropoxy group is introduced through nucleophilic substitution reactions, often using cyclopropyl alcohol and a suitable base.

    Sulfonamide Formation: The final step involves the introduction of the methanesulfonamide group. This can be achieved by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-3-cyclopropoxypyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropoxy and sulfonamide groups.

    Hydrolysis: The methanesulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted pyridine derivatives.

    Oxidation: Oxidized products at the cyclopropoxy or sulfonamide groups.

    Reduction: Reduced derivatives of the original compound.

    Hydrolysis: Corresponding sulfonic acids.

Scientific Research Applications

N-(5-Chloro-3-cyclopropoxypyridin-2-YL)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.

    Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.

    Biological Studies: It serves as a tool compound in studying the biological pathways and mechanisms involving pyridine derivatives.

    Industrial Applications: The compound is used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Chloro-3-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide): Another pyridine derivative with different substituents, used in various chemical reactions.

    1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide: A compound with similar sulfonamide functionality but different substituents.

Uniqueness

N-(5-Chloro-3-cyclopropoxypyridin-2-YL)methanesulfonamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the cyclopropoxy group and the methanesulfonamide moiety makes it a versatile compound for various applications, distinguishing it from other pyridine derivatives.

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